molecular formula C9H12O4 B14263446 4-Ethoxyphenol;formic acid CAS No. 149695-93-2

4-Ethoxyphenol;formic acid

Cat. No.: B14263446
CAS No.: 149695-93-2
M. Wt: 184.19 g/mol
InChI Key: QYTFYELJOLAALQ-UHFFFAOYSA-N
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Description

4-Ethoxyphenol (CAS 150-76-5) is a phenolic compound featuring an ethoxy group (-OCH₂CH₃) para to the hydroxyl group on the benzene ring. It is structurally related to 4-methoxyphenol (CAS 150-76-5), differing only in the alkyl chain length of the ether substituent.

Formic acid (HCOOH, CAS 64-18-6) is the simplest carboxylic acid, naturally occurring in ant venom and industrial settings. It is a key player in hydrogen storage, organic synthesis, and antimicrobial applications . Its thermochemical properties include a standard enthalpy of formation (ΔfH°gas) of -378.6 kJ/mol and a proton affinity of 742.0 kJ/mol .

Properties

CAS No.

149695-93-2

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

4-ethoxyphenol;formic acid

InChI

InChI=1S/C8H10O2.CH2O2/c1-2-10-8-5-3-7(9)4-6-8;2-1-3/h3-6,9H,2H2,1H3;1H,(H,2,3)

InChI Key

QYTFYELJOLAALQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)O.C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-Ethoxyphenol undergoes various chemical reactions, including:

Formic acid participates in several reactions, such as:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxyphenol and formic acid have diverse applications in scientific research:

Comparison with Similar Compounds

Research Findings :

  • Hydrogen Storage : Formic acid decomposes into H₂ and CO₂ via homogeneous catalysts (e.g., Ru-phosphine complexes), achieving near-room-temperature dehydrogenation efficiencies of >95% .
  • Market Growth : The global formic acid market is projected to grow from USD 1.50 billion (2022) to USD 2.11 billion by 2032, driven by demand in agriculture and leather processing .
  • Thermochemical Stability : Formic acid exhibits a lower thermal decomposition threshold (~160°C) compared to acetic acid, limiting its high-temperature applications .

Contradictions : While acetic acid dominates food preservation, formic acid’s role in hydrogen storage is debated due to energy inefficiencies in H₂ extraction .

Comparison of 4-Ethoxyphenol with Similar Phenolic Compounds

4-Ethoxyphenol’s closest structural analogs include 4-methoxyphenol and phenol. Key comparisons:

Property 4-Ethoxyphenol 4-Methoxyphenol Phenol
Substituent -OCH₂CH₃ -OCH₃ -OH
Solubility in Water Low Moderate High
Applications Pharmaceutical intermediates (e.g., acetamide derivatives) Antioxidant in polymers, cosmetics Disinfectants, resins

Research Gaps: Direct data on 4-ethoxyphenol are sparse. However, ethoxy groups generally enhance lipophilicity and metabolic stability compared to methoxy groups, suggesting utility in drug design .

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